N-(3,4-dimethylphenyl)-9H-purin-6-amine
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Overview
Description
N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as DMXAA, is a small molecule drug that has been the subject of extensive scientific research due to its potential applications in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Synthetic Chemistry Applications
- Studies have shown that compounds similar to N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as N-methoxy-9-methyl-9H-purin-6-amines, are synthesized through N-methylation of known 6-chloropurines followed by displacement of the chlorine. These compounds exhibit variations in amino/imino tautomer ratios and are used to study tautomerism and alkylation reactions (Roggen & Gundersen, 2008).
Materials Science and Photophysical Properties
- Research on the fluorescence enhancement of trans-4-aminostilbene derivatives, including those with N-phenyl substitutions, highlights the impact of structural modifications on photophysical properties. These modifications lead to more planar ground-state geometries, red-shifted absorption, and fluorescence spectra, influencing materials' optical and electronic applications (Yang, Chiou, & Liau, 2002).
Pharmaceutical Development
- The controlled C-H functionalization of arylpurines, directed by the purine moiety, has been explored for its potential in creating novel pharmaceutical compounds. This methodology utilizes intramolecular hydrogen bonding and has implications for the synthesis of complex molecules with purine structures, which are common in many biologically active compounds (Kim et al., 2014).
Mechanism of Action
Target of Action
N-(3,4-dimethylphenyl)-9H-purin-6-amine is a complex chemical compoundIt’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption and distribution .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering gene expression, or influencing cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dimethylphenyl)-9H-purin-6-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-8-3-4-10(5-9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPVEFNFEJPUQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.